molecular formula C8H13N5O2 B13997666 2-N,2-N,4-N,6-tetramethyl-5-nitropyrimidine-2,4-diamine CAS No. 37789-59-6

2-N,2-N,4-N,6-tetramethyl-5-nitropyrimidine-2,4-diamine

Katalognummer: B13997666
CAS-Nummer: 37789-59-6
Molekulargewicht: 211.22 g/mol
InChI-Schlüssel: DOVRDOKBEGKCHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-N,2-N,4-N,6-tetramethyl-5-nitropyrimidine-2,4-diamine is an organic compound with a complex structure It is characterized by the presence of multiple methyl groups and a nitro group attached to a pyrimidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-N,2-N,4-N,6-tetramethyl-5-nitropyrimidine-2,4-diamine typically involves the nitration of a tetramethylpyrimidine precursor. The reaction conditions often require a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The process is carried out under controlled temperatures to ensure the selective nitration of the desired position on the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

2-N,2-N,4-N,6-tetramethyl-5-nitropyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

2-N,2-N,4-N,6-tetramethyl-5-nitropyrimidine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-N,2-N,4-N,6-tetramethyl-5-nitropyrimidine-2,4-diamine involves its interaction with molecular targets such as enzymes or nucleic acids. The nitro group can participate in redox reactions, altering the activity of target molecules. The methyl groups may influence the compound’s binding affinity and specificity for its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2,6,6-tetramethylpiperidine: A structurally similar compound with different functional groups.

    N,N,N’,N’-tetramethylethylenediamine: Shares the tetramethyl structure but lacks the nitro group.

Eigenschaften

CAS-Nummer

37789-59-6

Molekularformel

C8H13N5O2

Molekulargewicht

211.22 g/mol

IUPAC-Name

2-N,2-N,4-N,6-tetramethyl-5-nitropyrimidine-2,4-diamine

InChI

InChI=1S/C8H13N5O2/c1-5-6(13(14)15)7(9-2)11-8(10-5)12(3)4/h1-4H3,(H,9,10,11)

InChI-Schlüssel

DOVRDOKBEGKCHZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NC(=N1)N(C)C)NC)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.